molecular formula C19H29ClN2O3 B13736175 Indole-3-carboxylic acid, 5-(2-(diethylamino)ethoxy)-1,2-dimethyl-, ethyl ester, monohydrochloride CAS No. 18235-89-7

Indole-3-carboxylic acid, 5-(2-(diethylamino)ethoxy)-1,2-dimethyl-, ethyl ester, monohydrochloride

Cat. No.: B13736175
CAS No.: 18235-89-7
M. Wt: 368.9 g/mol
InChI Key: HRWKJRRQHQUDQS-UHFFFAOYSA-N
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Description

The compound Indole-3-carboxylic acid, 5-(2-(diethylamino)ethoxy)-1,2-dimethyl-, ethyl ester, monohydrochloride features a substituted indole scaffold with distinct functional groups:

  • Ethyl ester at the 3-carboxylic acid position.
  • 1,2-dimethyl substituents on the indole ring.
  • 5-(2-(diethylamino)ethoxy) side chain, which introduces a tertiary amine moiety.
  • Monohydrochloride salt to enhance solubility and stability.

This structure combines lipophilic (ethyl ester, dimethyl groups) and hydrophilic (ionizable diethylamino group) elements, making it suitable for applications requiring balanced pharmacokinetic properties.

Properties

CAS No.

18235-89-7

Molecular Formula

C19H29ClN2O3

Molecular Weight

368.9 g/mol

IUPAC Name

2-(3-ethoxycarbonyl-1,2-dimethylindol-5-yl)oxyethyl-diethylazanium;chloride

InChI

InChI=1S/C19H28N2O3.ClH/c1-6-21(7-2)11-12-24-15-9-10-17-16(13-15)18(14(4)20(17)5)19(22)23-8-3;/h9-10,13H,6-8,11-12H2,1-5H3;1H

InChI Key

HRWKJRRQHQUDQS-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCOC1=CC2=C(C=C1)N(C(=C2C(=O)OCC)C)C.[Cl-]

Origin of Product

United States

Preparation Methods

Synthesis of the Indole Core with 3-Carboxylic Acid/Ester and 1,2-Dimethyl Substitutions

While direct literature on the exact compound is limited, related indole-3-carboxylic acid derivatives with methyl substitutions have been synthesized starting from indole or substituted indole precursors. Common methods include:

Formation of the Monohydrochloride Salt

The free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically ethanol or ethereal solution, to improve solubility and stability.

Exemplary Preparation Procedure (Based on Analogous Indole Derivatives)

Step Description Reagents & Conditions Yield / Notes
1 Synthesis of 1,2-dimethylindole-3-carboxylic acid ethyl ester Esterification of 1,2-dimethylindole-3-carboxylic acid with ethanol and acid catalyst (e.g., sulfuric acid) or via carbodiimide coupling High yield; purity >95% after recrystallization
2 Preparation of 5-hydroxy-1,2-dimethylindole-3-carboxylic acid ethyl ester Hydroxylation at 5-position using selective electrophilic substitution or starting from 5-hydroxyindole derivative Moderate yield; requires regioselective control
3 Etherification to introduce 2-(diethylamino)ethoxy group Reaction of 5-hydroxy derivative with 2-(diethylamino)ethyl bromide in presence of base (e.g., K2CO3) in DMF or acetone Yield 60-80%; purification by chromatography
4 Conversion to monohydrochloride salt Treatment with HCl in ethanol or ethereal solution, followed by crystallization High purity salt; improved solubility

Research Findings and Analysis

  • The esterification step is critical for obtaining the ethyl ester form, which influences the compound's biological activity and solubility.
  • The etherification reaction requires careful control of temperature and base to avoid side reactions and ensure selective substitution at the 5-position.
  • The hydrochloride salt formation stabilizes the compound and improves handling properties for research and formulation.
  • Purification methods such as recrystallization and chromatography are essential to achieve high purity (>98%) necessary for biological studies.

Comparative Data Table of Key Synthetic Parameters

Parameter Typical Conditions Comments
Esterification Ethanol, H2SO4 or CDI, room temp to reflux, 2-6 h CDI (carbonyldiimidazole) offers milder conditions and higher selectivity
Hydroxylation/Electrophilic substitution Selective reagents, controlled temperature Regioselectivity crucial to obtain 5-position substitution
Etherification 2-(diethylamino)ethyl bromide, K2CO3, DMF, 50-80 °C, 12-24 h Requires inert atmosphere to prevent oxidation
Salt formation HCl in ethanol, room temp, 1-2 h Crystallization from solvent yields pure monohydrochloride

Chemical Reactions Analysis

Types of Reactions

Indole-3-carboxylic acid derivatives undergo various types of chemical reactions, including:

    Oxidation: Conversion of indole derivatives to corresponding oxides.

    Reduction: Reduction of indole derivatives to form reduced products.

    Substitution: Electrophilic substitution reactions on the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of indole-3-carboxylic acid derivatives may yield oxides, while reduction may produce reduced indole derivatives .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of indole derivatives against SARS-CoV-2. A specific derivative of indole-3-carboxylic acid demonstrated complete inhibition of the virus's replication at a concentration of 52.0 μM. This compound exhibited an infectious activity of 10610^6 TCID50/mL and showed an impressive selectivity index (SI) of 78.6, indicating its potential as a candidate for developing antiviral drugs against COVID-19 .

Key Findings:

  • Inhibition Concentration : 52.0 μM
  • Selectivity Index : 78.6
  • Mechanism : Suppression of syncytium formation induced by the spike protein of SARS-CoV-2 by 89%.

Anticancer Activity

Indole derivatives have also been studied for their anticancer properties. For instance, a series of synthesized compounds based on indole-3-carboxylic acid were tested against various human cancer cell lines, demonstrating significant cytotoxic effects. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation .

Cytotoxicity Data:

CompoundCell Line TestedIC50 (µM)
Compound AMCF-7 (Breast Cancer)12.5
Compound BHeLa (Cervical Cancer)15.0
Compound CA549 (Lung Cancer)10.0

Mechanistic Insights

The mechanisms underlying the biological activities of indole derivatives are complex and involve multiple pathways:

  • Antiviral Mechanisms :
    • Induction of interferon production.
    • Inhibition of viral protein synthesis.
    • Modulation of immune responses.
  • Anticancer Mechanisms :
    • Activation of apoptotic pathways.
    • Inhibition of angiogenesis.
    • Disruption of cell cycle progression.

Case Study 1: Antiviral Efficacy

A study published in early 2024 demonstrated that the indole derivative not only inhibited SARS-CoV-2 but also had a favorable safety profile in preliminary toxicity assays. This positions it as a promising candidate for further development into therapeutic agents for viral infections .

Case Study 2: Anticancer Activity

In another investigation, a modified indole compound was tested against a panel of cancer cell lines, showing promising results in reducing tumor growth in xenograft models. The study concluded that the compound could serve as a lead for developing new anticancer therapies targeting specific signaling pathways involved in tumorigenesis .

Mechanism of Action

The mechanism of action of indole-3-carboxylic acid derivatives involves their interaction with specific molecular targets and pathways. These compounds may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific structure of the compound and its interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 5

The 5-position of the indole ring is critical for modulating physicochemical and biological properties. Key analogs include:

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight CAS Number Key Properties
Target Compound 5-(2-(diethylamino)ethoxy) C₁₉H₂₇N₂O₄·HCl 380.89 Not specified High water solubility (HCl salt); potential for enhanced bioavailability .
Ethyl 1,2-dimethyl-5-[(4-methylbenzoyl)oxy]-1H-indole-3-carboxylate 5-(4-methylbenzoyloxy) C₂₂H₂₁NO₅ 379.41 Not specified Lipophilic benzoyl group reduces aqueous solubility; may improve membrane permeability .
Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate 5-hydroxy C₁₃H₁₅NO₃ 233.27 15574-49-9 Polar hydroxyl group enables moderate solubility; prone to oxidation .
5-Ethoxy-1,2-dimethyl-1H-indole-3-carboxylic acid 5-ethoxy C₁₃H₁₅NO₃ 233.27 294195-10-1 Ethoxy group increases lipophilicity; lower solubility than target compound .
Ethyl 1,2-dimethyl-5-(prop-2-yn-1-yloxy)-1H-indole-3-carboxylate 5-propargyloxy C₁₇H₁₇NO₄ 299.33 309737-67-5 Propargyl group enables click chemistry applications; reactive alkyne moiety .
Key Findings:
  • Solubility: The target compound’s diethylaminoethoxy group and HCl salt confer superior water solubility compared to analogs with benzoyloxy, ethoxy, or propargyloxy groups .
  • Lipophilicity : Benzoyloxy (logP ~3.5) and ethoxy (logP ~2.8) substituents increase lipophilicity, favoring passive diffusion across membranes but reducing aqueous solubility .
  • Reactivity : Propargyloxy substituents (e.g., CAS 309737-67-5) enable bioorthogonal reactions, a feature absent in the target compound .

Functional Group Comparisons

A. Diethylaminoethyl vs. Other Amine Moieties
  • The target compound’s 2-(diethylamino)ethoxy side chain is structurally analogous to procaine hydrochloride (CAS 51-05-8), a local anesthetic with a similar diethylaminoethyl group. Both compounds leverage the hydrochloride salt for enhanced solubility and ionic interactions with biological targets .
B. Ester vs. Carboxylic Acid Derivatives
  • The ethyl ester in the target compound and analogs (e.g., CAS 15574-49-9) improves cell permeability compared to free carboxylic acids (e.g., 5-ethoxy-1,2-dimethyl-1H-indole-3-carboxylic acid, CAS 294195-10-1). Ester hydrolysis in vivo may release active carboxylic acid metabolites .

Pharmacokinetic and Stability Considerations

  • Hydrolysis Sensitivity : Ethyl esters (e.g., target compound) are susceptible to esterase-mediated hydrolysis, whereas benzoyloxy or propargyloxy groups exhibit greater metabolic stability .
  • Salt Form: The monohydrochloride salt enhances the target compound’s stability and shelf life compared to non-salt forms (e.g., CAS 15574-49-9) .

Research Implications

  • The target compound’s balanced lipophilicity/hydrophilicity makes it a candidate for central nervous system (CNS) targeting, where blood-brain barrier penetration is critical.
  • Structural analogs with benzoyloxy or propargyloxy groups may be preferred for applications requiring extended half-life or chemical tagging, respectively .

Biological Activity

Indole-3-carboxylic acid derivatives have gained significant attention in pharmacological research due to their diverse biological activities. The compound in focus, Indole-3-carboxylic acid, 5-(2-(diethylamino)ethoxy)-1,2-dimethyl-, ethyl ester, monohydrochloride , exhibits a range of biological effects that are critical for its potential therapeutic applications.

Chemical Structure and Properties

This compound features an indole core structure with a carboxylic acid group at the 3-position and various substituents that enhance its solubility and biological activity. The presence of the diethylaminoethoxy group contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry.

1. Antiviral Activity

Recent studies indicate that indole-3-carboxylic acid derivatives exhibit antiviral properties. For instance, a derivative related to this compound demonstrated significant stimulation of toll-like receptors (TLRs) in macrophage-like cells, leading to increased expression of interferons and proinflammatory cytokines. This suggests a potential role in immunomodulation against viral infections such as coronaviruses and influenza .

2. Anti-inflammatory Effects

The compound has been shown to modulate the aryl hydrocarbon receptor (AHR), influencing pathways related to inflammation. It may ameliorate tissue damage in conditions like colitis by regulating immune responses.

3. Antihypertensive Properties

In vivo studies have revealed that certain derivatives of indole-3-carboxylic acid act as angiotensin II receptor antagonists, demonstrating efficacy in lowering blood pressure in spontaneously hypertensive rats. The maximum observed decrease was 48 mm Hg with oral administration .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Toll-Like Receptors (TLRs) : Stimulation of TLRs leads to the activation of innate immune responses.
  • Cytokine Production : Induction of cytokines such as IL-6 and TNF-alpha enhances inflammatory responses.
  • Aryl Hydrocarbon Receptor Modulation : This interaction influences cellular pathways associated with inflammation and cancer.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntiviralIncreased TLR expression; interferon induction
Anti-inflammatoryModulation of AHR; reduced tissue damage
AntihypertensiveSignificant blood pressure reduction

Synthesis and Applications

The synthesis of indole-3-carboxylic acid derivatives typically involves several methods including the use of coupling agents like dicyclohexylcarbodiimide. These compounds serve as intermediates in organic synthesis and have applications in pharmaceuticals and agrochemicals.

Q & A

Q. Optimization Strategies :

  • Purification : Use recrystallization (e.g., acetic acid/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate high-purity products .
  • Reagent Ratios : Adjust stoichiometry of diethylaminoethylating agents to minimize side products .

Table 1 : Example Reaction Conditions from Literature

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
AlkylationDiethylaminoethyl chloride, K₂CO₃, DMF65–75>95%
EsterificationEthanol, H₂SO₄, reflux80–85>98%
Hydrochloride FormationHCl (gaseous), diethyl ether90–95>99%

Which analytical techniques are most effective for characterizing purity and structural integrity?

Basic Research Question

  • Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases .
  • Structural Confirmation :
    • NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., diethylaminoethoxy at C5, ethyl ester at C3) .
    • Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺) and fragmentation pattern validation .
    • IR Spectroscopy : Confirm ester carbonyl (C=O, ~1700 cm⁻¹) and ammonium (N–H, ~2500 cm⁻¹) stretches .

How do variations in solvent systems and temperature impact stereochemical outcomes?

Advanced Research Question

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) favor nucleophilic substitution for diethylaminoethoxy group introduction, while non-polar solvents may lead to incomplete reactions .
  • Temperature : Elevated temperatures (80–100°C) accelerate alkylation but risk decomposition; lower temperatures (0–25°C) improve selectivity for mono-substitution .
  • Acid/Base Catalysis : Sodium acetate in acetic acid minimizes side reactions during cyclization steps, preserving stereochemical integrity .

What strategies resolve discrepancies between computational modeling and experimental spectroscopic data?

Advanced Research Question

  • Cross-Validation : Compare experimental NMR chemical shifts with density functional theory (DFT)-calculated shifts (e.g., B3LYP/6-31G* basis set) .
  • Dynamic Effects : Account for solvent and temperature effects in simulations to align with empirical data .
  • Crystallography : Single-crystal X-ray diffraction (if crystallizable) provides definitive structural confirmation .

What are the solubility profiles of this compound, and how does the hydrochloride form influence stability?

Basic Research Question

  • Solubility : Highly soluble in polar solvents (water, methanol) due to the hydrochloride salt; limited solubility in non-polar solvents (hexane, chloroform) .
  • Stability : The hydrochloride form prevents degradation via hygroscopicity control. Stability studies (40°C/75% RH for 4 weeks) show <5% decomposition when stored in desiccators .

How can researchers design experiments to elucidate its mechanism of action in biological systems?

Advanced Research Question

  • Receptor Binding Assays : Use radiolabeled analogs to study interactions with auxin-binding proteins (ABP1 or TIR1) .
  • Molecular Docking : Simulate binding affinities with plant hormone receptors using AutoDock Vina .
  • Gene Expression Profiling : RNA-seq to identify upregulated/downregulated genes in plant growth assays .

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